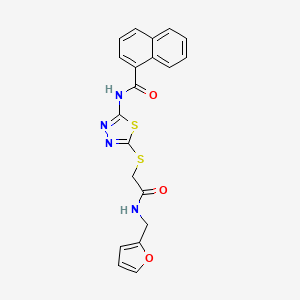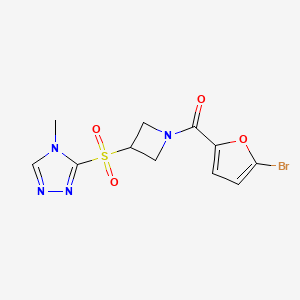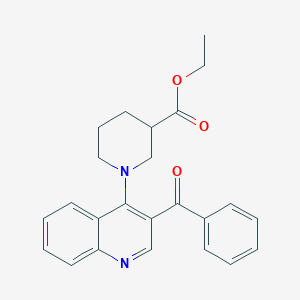
Ethyl 1-(3-benzoylquinolin-4-yl)piperidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "Ethyl 1-(3-benzoylquinolin-4-yl)piperidine-3-carboxylate" is a chemical entity that appears to be related to a class of compounds known for their potential inhibitory activity against acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This class of compounds, particularly those with a piperidine core, has been extensively studied for their potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Synthesis Analysis
The synthesis of related piperidine derivatives has been reported in the literature. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-AChE activity, with variations in the benzamide moiety leading to substantial increases in activity . Another study reported the microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, yielding a product with high diastereo- and enantioselectivity . These studies suggest that the synthesis of such compounds involves multi-step organic reactions, often with a focus on optimizing yield, selectivity, and potency.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their biological activity. The introduction of different substituents and moieties can significantly affect the potency and selectivity of these compounds. For example, the introduction of a bulky moiety in the para position of the benzamide or a phenyl group on the nitrogen atom of the amide moieties resulted in enhanced AChE inhibitory activity . The stereochemistry of the piperidine derivatives is also important, as seen in the microbial reduction study that produced stereospecific hydroxy esters with high selectivity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of piperidine derivatives are diverse and include amide bond formation, alkylation, and reduction processes. The synthesis of potent AChE inhibitors often requires the careful selection of reaction conditions to achieve the desired modifications on the piperidine core while maintaining or enhancing biological activity . The microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate to produce stereospecific hydroxy esters is an example of a biocatalytic reaction employed in the synthesis of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. These properties are essential for the pharmacokinetic and pharmacodynamic profiles of the compounds. For instance, the introduction of specific substituents can improve the lipophilicity of the molecule, potentially enhancing its ability to cross the blood-brain barrier, which is crucial for central nervous system (CNS) activity . The stereochemistry of the compounds can also affect their physical properties, as seen in the high diastereo- and enantioselectivity of the microbial reduction products .
Applications De Recherche Scientifique
Synthesis and Derivatives
Synthesis of Heterocycles
Research into the synthesis of heterocycles, such as pyridines and quinolines, has shown that compounds like Ethyl 1-(3-benzoylquinolin-4-yl)piperidine-3-carboxylate can be key intermediates. For example, Paronikyan et al. (2016) demonstrated the synthesis of diamino-substituted pyranopyrido and pyrimidothieno isoquinolines, starting from similar ethyl carboxylate compounds, highlighting the versatility of these compounds in synthesizing complex heterocyclic structures (Paronikyan et al., 2016).
Novel Synthetic Approaches
Bujok et al. (2010) explored novel synthetic routes to substituted 3-aminoquinolines from nitroarenes and protected ethyl aminocrotonate, showcasing the potential for derivatives of Ethyl 1-(3-benzoylquinolin-4-yl)piperidine-3-carboxylate to serve as building blocks for the synthesis of biologically active quinoline derivatives (Bujok et al., 2010).
Biological Activities
Anti-Acetylcholinesterase Activity
Derivatives of Ethyl 1-(3-benzoylquinolin-4-yl)piperidine-3-carboxylate have been synthesized and evaluated for their anti-acetylcholinesterase (AChE) activities, suggesting potential applications in the treatment of neurodegenerative diseases such as Alzheimer's. Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, evaluating their anti-AChE activities and identifying potent inhibitors (Sugimoto et al., 1990).
Vasodilation Properties
Girgis et al. (2008) synthesized new 3-pyridinecarboxylates with potential vasodilation properties, indicating the scope of derivatives of Ethyl 1-(3-benzoylquinolin-4-yl)piperidine-3-carboxylate in cardiovascular research (Girgis et al., 2008).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 1-(3-benzoylquinolin-4-yl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-2-29-24(28)18-11-8-14-26(16-18)22-19-12-6-7-13-21(19)25-15-20(22)23(27)17-9-4-3-5-10-17/h3-7,9-10,12-13,15,18H,2,8,11,14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEALXMXNXIICRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=C(C=NC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3-benzoylquinolin-4-yl)piperidine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2505199.png)
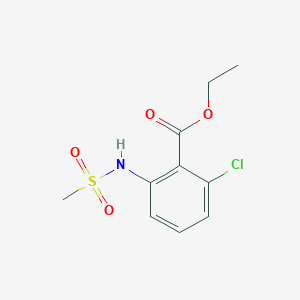
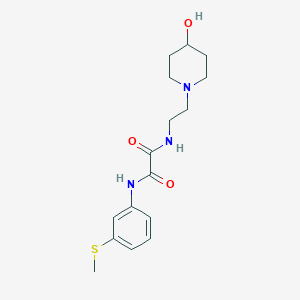
![Dibenz[c,h]acridinium, 14-(4-ethoxy-4-oxobutyl)-5,6,8,9-tetrahydro-7-phenyl-, 1,1,1-trifluoromethanesulfonate (1:1)](/img/structure/B2505205.png)
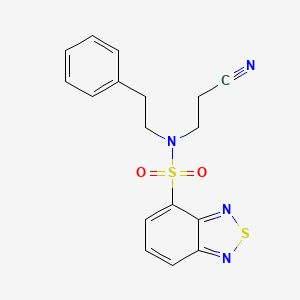
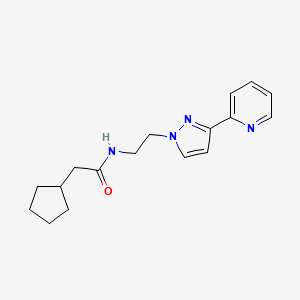
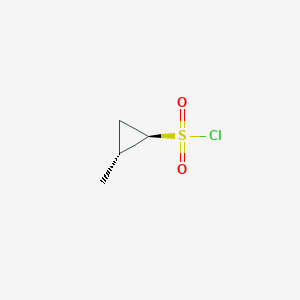
![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2505210.png)
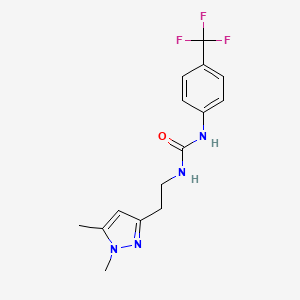
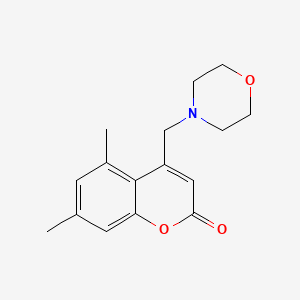
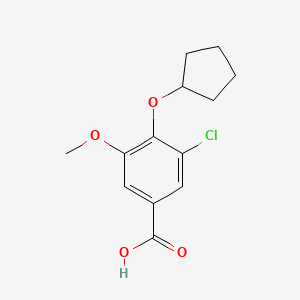
![N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2505217.png)
